molecular formula C22H27N2O3+ B1261642 16-Methoxytabersoninium(1+)

16-Methoxytabersoninium(1+)

Cat. No. B1261642
M. Wt: 367.5 g/mol
InChI Key: AEXBRBWRPNGGEZ-FKBYEOEOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

16-methoxytabersoninium(1+) is conjugate acid of 16-methoxytabersonine arising from protonation of the endocyclic tertiary amino group. It is a conjugate acid of a 16-methoxytabersonine.

Scientific Research Applications

Hydroxide Exchange Membranes

Tertiary sulfonium, including methoxyl-substituted variants, serves as a functional group for hydroxide exchange membranes (HEMs). This application highlights the use of sulfur elements with designed side groups, like methoxyl groups, in constructing HEM cationic functional groups. These membranes exhibit excellent thermal stability and acceptable hydroxide conductivity (Zhang et al., 2012).

Anticancer Drug Precursor Production

16-Methoxytabersoninium(1+) is involved in the biosynthesis of the anticancer drug precursor vindoline from tabersonine. The study discusses the completion of a seven-step pathway from tabersonine to vindoline, highlighting the potential for industrial production of vindoline, which is used to create antitumor substances like vinblastine and vincristine (Qu et al., 2015).

Methoxy Isotopic Reference Materials

Methoxy isotopic reference materials, including methoxy groups (OCH3), are utilized in biogeochemical, atmospheric, and food research. These materials help normalize stable isotope measurements of plant methoxy groups to isotope-δ scales and facilitate inter-laboratory calibration (Greule et al., 2019).

Synthesis of Endothelin Antagonist

Methoxy groups play a crucial role in the practical synthesis of endothelin antagonist S-1255, demonstrating their importance in pharmaceutical compound development (Konoike et al., 2002).

Photoswitches in Aqueous Solution

Azonium ions, with methoxy substituents, exhibit strong absorbance in far-red and near-infrared regions. They are used to create robust photoswitches in aqueous solutions, which have applications in various technological fields (Dong et al., 2015).

Biosynthesis in Catharanthus Roseus

16-Methoxytabersoninium(1+) is key in the biosynthesis of vindoline in Catharanthus roseus, a plant producing anticancer alkaloids. Understanding this process provides insights into the production of pharmaceutical compounds (Murata & De Luca, 2005).

properties

Product Name

16-Methoxytabersoninium(1+)

Molecular Formula

C22H27N2O3+

Molecular Weight

367.5 g/mol

IUPAC Name

methyl (1R,12R,19S)-12-ethyl-5-methoxy-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate

InChI

InChI=1S/C22H26N2O3/c1-4-21-8-5-10-24-11-9-22(20(21)24)16-7-6-14(26-2)12-17(16)23-18(22)15(13-21)19(25)27-3/h5-8,12,20,23H,4,9-11,13H2,1-3H3/p+1/t20-,21-,22-/m0/s1

InChI Key

AEXBRBWRPNGGEZ-FKBYEOEOSA-O

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1[NH+](CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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